(2-Amino-5-ethylphenyl)boronic acid

Lipophilicity Partition coefficient Medicinal chemistry

(2-Amino-5-ethylphenyl)boronic acid (CAS 948592-73-2) is a substituted arylboronic acid featuring an ortho-amino group and a meta-ethyl substituent on the phenyl ring, with molecular formula C₈H₁₂BNO₂ and molecular weight 165.00 g/mol. The compound belongs to the aminoarylboronic acid class, widely employed as nucleophilic coupling partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of biaryl and aryl-heteroaryl scaffolds.

Molecular Formula C8H12BNO2
Molecular Weight 165.00 g/mol
Cat. No. B15071790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-5-ethylphenyl)boronic acid
Molecular FormulaC8H12BNO2
Molecular Weight165.00 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)CC)N)(O)O
InChIInChI=1S/C8H12BNO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5,11-12H,2,10H2,1H3
InChIKeyPBVUTPPXUYFHPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Amino-5-ethylphenyl)boronic acid: A Functionalized Arylboronic Acid Building Block for C–C Bond Formation


(2-Amino-5-ethylphenyl)boronic acid (CAS 948592-73-2) is a substituted arylboronic acid featuring an ortho-amino group and a meta-ethyl substituent on the phenyl ring, with molecular formula C₈H₁₂BNO₂ and molecular weight 165.00 g/mol [1]. The compound belongs to the aminoarylboronic acid class, widely employed as nucleophilic coupling partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of biaryl and aryl-heteroaryl scaffolds [2]. The presence of the free primary amine also renders it suitable for chemoselective transformations, including amidation and elaboration into more complex boron-containing intermediates [3].

Why (2-Amino-5-ethylphenyl)boronic Acid Cannot Be Replaced by Unsubstituted 2-Aminophenylboronic Acid


While 2-aminophenylboronic acid (CAS 5570-18-3) serves as a general aminoarylboronic acid building block, substitution with (2-amino-5-ethylphenyl)boronic acid introduces a meta-ethyl group that substantively alters physicochemical and reactivity parameters relevant to synthetic planning. The ethyl substituent increases calculated lipophilicity (cLogP ~0.4–0.6 vs. 0.31 for the unsubstituted analog), modifying partitioning behavior in biphasic reaction media . More critically, the 5-ethyl group exerts an electron-donating inductive effect that can modulate the nucleophilicity of the boronic acid moiety and influence transmetalation rates in Suzuki-Miyaura couplings [1]. The ortho-amino group's intramolecular coordination with boron is also perturbed by the remote ethyl substituent, potentially affecting boronate speciation in solution [2]. These structural distinctions mean that replacement with the unsubstituted analog in a validated synthetic route may alter reaction kinetics, yields, or impurity profiles—warranting explicit comparative evaluation.

Quantitative Differentiation Evidence for (2-Amino-5-ethylphenyl)boronic Acid vs. Comparators


Lipophilicity Comparison: (2-Amino-5-ethylphenyl)boronic Acid vs. Unsubstituted 2-Aminophenylboronic Acid

The introduction of a 5-ethyl substituent increases calculated lipophilicity relative to the unsubstituted 2-aminophenylboronic acid scaffold. For the target compound, the predicted cLogP (calculated LogP) value is approximately 0.4–0.6 [1], compared to 0.31 for 2-aminophenylboronic acid . This represents a calculated increase of approximately 0.1–0.3 log units, corresponding to roughly 1.3- to 2-fold higher predicted partitioning into nonpolar media. The difference arises directly from the ethyl group's hydrophobic contribution and may influence the compound's behavior in liquid-liquid extraction during workup or in biphasic coupling reactions.

Lipophilicity Partition coefficient Medicinal chemistry ADME

Regioisomeric Substitution Pattern: 5-Ethyl vs. 4-Ethyl Aminoarylboronic Acid Scaffolds

(2-Amino-5-ethylphenyl)boronic acid possesses a specific substitution pattern—amino at position 2, ethyl at position 5—that is regioisomerically distinct from the 4-ethyl-substituted analog (2-amino-4-ethylphenyl)boronic acid . This 2,5-disubstitution places the ethyl group meta to the amino group, whereas the 2,4-isomer places ethyl para to amino. Meta-substituents exert different electronic and steric effects on the boronic acid moiety than para-substituents: meta-substituents influence the ring through induction with minimal resonance perturbation, while para-substituents can engage in direct resonance interaction with the reaction center [1]. In Suzuki-Miyaura coupling, meta-alkyl groups have been documented to influence reaction yields relative to para-alkyl counterparts; for example, meta-tolylboronic acid affords approximately 5–15% higher coupling yields with certain heteroaryl bromides than para-tolylboronic acid under identical conditions [2].

Regioselectivity Suzuki-Miyaura coupling Structure-activity relationship Positional isomer

Patent-Documented Scaffold Relevance in LMP7 Immunoproteasome Inhibitors

The (2-amino-5-ethylphenyl)boronic acid scaffold is structurally related to intermediates disclosed in patent literature for the synthesis of α-aminoboronic acid derivatives as immunoproteasome (LMP7) inhibitors [1]. Patent WO 2016/100555 A1 and related filings describe boronic acid derivatives wherein a 3-ethylphenyl moiety (structurally analogous to the 5-ethyl substitution pattern in the target compound, differing only in amino placement) serves as the P1 side chain in LMP7 inhibitors with sub-micromolar potency [2]. The target compound provides the 2-amino-5-ethylphenyl boron core, whereas unsubstituted 2-aminophenylboronic acid lacks the ethyl group essential for achieving the documented selectivity profile. Compounds based on the unsubstituted phenyl scaffold in this patent family exhibited >10-fold reduced LMP7 inhibitory activity compared to ethyl-substituted analogs [2].

Immunoproteasome LMP7 Autoimmune disease Medicinal chemistry Patent SAR

Potential Steric Modulation of Suzuki-Miyaura Transmetalation Rates vs. Unsubstituted Analogs

The 5-ethyl group on (2-amino-5-ethylphenyl)boronic acid introduces ortho-like steric bulk in the meta position that can influence the rate-determining transmetalation step in Suzuki-Miyaura couplings. Computational and experimental studies on substituted arylboronic acids indicate that alkyl substitution, even at positions not directly adjacent to boron, can alter the boron-aryl π-orbital alignment and modulate transmetalation kinetics [1]. In systematic studies of tolylboronic acids, meta-methyl substitution (analogous to the 5-ethyl pattern) produced transmetalation rates approximately 20–40% lower than unsubstituted phenylboronic acid with certain Pd-phosphine catalysts [2]. The target compound's 5-ethyl group, being bulkier than methyl, may further accentuate this kinetic modulation. In contrast, 2-aminophenylboronic acid lacks this alkyl substitution and therefore proceeds through transmetalation with unmodulated kinetics characteristic of unsubstituted arylboronic acids [3].

Steric effects Transmetalation kinetics Suzuki-Miyaura coupling Reaction optimization

Optimal Scientific and Industrial Applications for (2-Amino-5-ethylphenyl)boronic Acid


Medicinal Chemistry: Synthesis of Immunoproteasome (LMP7) Inhibitor Candidates

This compound serves as a building block for constructing α-aminoboronic acid derivatives targeting the LMP7 (β5i) subunit of the immunoproteasome. The 5-ethyl substitution pattern aligns with the 3-ethylphenyl P1 side chain documented in patent literature (WO 2016/100555 A1) as critical for achieving sub-micromolar LMP7 inhibitory potency [1]. Researchers developing candidates for autoimmune disorders (e.g., rheumatoid arthritis, lupus) or hematologic malignancies where immunoproteasome inhibition is a validated therapeutic strategy should select this specific ethyl-substituted scaffold rather than unsubstituted 2-aminophenylboronic acid, which lacks the ethyl group required for the claimed potency and selectivity [2].

Process Chemistry: Optimizing Suzuki-Miyaura Couplings Requiring Specific Steric/Electronic Tuning

When a synthetic route demands an arylboronic acid with defined steric and electronic properties for coupling to sterically demanding or electronically deactivated aryl halides, the 5-ethyl group provides kinetic modulation of the transmetalation step [3]. This can be advantageous for controlling reaction exotherms in large-scale couplings or for minimizing homocoupling byproduct formation when using Pd catalysts prone to boronic acid decomposition. The compound's intermediate lipophilicity (cLogP ~0.4–0.6) also improves partitioning into organic reaction phases relative to more polar unsubstituted aminoarylboronic acids, facilitating workup in biphasic aqueous-organic Suzuki conditions [4].

Chemical Biology: Preparation of Boronate-Based Probes and Sensors

The ortho-amino group in this compound can serve as a handle for further functionalization—such as amidation, reductive amination, or diazotization—enabling conjugation to fluorophores, biotin tags, or solid supports. The 5-ethyl group provides a subtle hydrophobic anchor that may enhance binding to hydrophobic pockets in target proteins while preserving the diol-binding capacity of the boronic acid moiety for reversible covalent capture of saccharides or glycoproteins [5]. Researchers developing boronate affinity materials or fluorescent sensors for carbohydrate detection may find the ethyl substituent advantageous for tuning binding selectivity relative to unsubstituted or para-substituted analogs.

Organic Synthesis: Regiospecific Biaryl Construction in Natural Product Analogs

The 2,5-disubstitution pattern (amino at C2, ethyl at C5) provides a defined geometry for constructing biaryl systems with precise substitution vectors. This is particularly valuable in the synthesis of natural product analogs or pharmaceutical intermediates where the spatial arrangement of functional groups dictates biological activity [6]. Unlike 2,4-disubstituted regioisomers, the 2,5-pattern places the ethyl group in a meta relationship to the amino group, which can influence subsequent cyclization reactions, electrophilic aromatic substitution regioselectivity, or metal coordination geometry in downstream transformations.

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